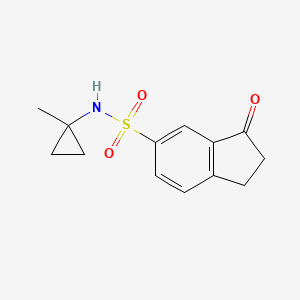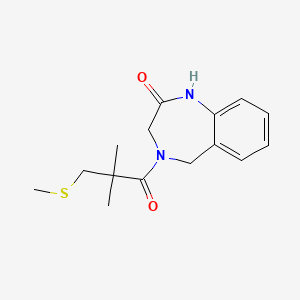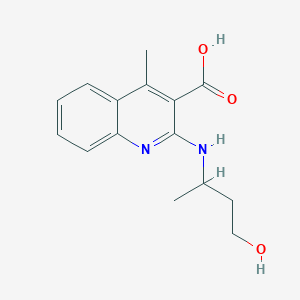
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide, also known as MDL-100,907, is a chemical compound that belongs to the class of indene sulfonamides. It is a potent and selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. MDL-100,907 has been extensively studied for its potential use as a research tool in the field of neuroscience.
作用機序
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By binding to the dopamine D4 receptor, this compound blocks the binding of dopamine, which is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. This results in a decrease in dopamine-mediated signaling, which can affect various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific brain regions and circuits that are affected by dopamine D4 receptor antagonism. In general, this compound has been shown to decrease dopamine-mediated signaling in the prefrontal cortex, striatum, and limbic system, which are brain regions that are involved in cognition, emotion, and reward processing. This can result in a range of effects, such as decreased motivation, impaired working memory, and altered emotional processing.
実験室実験の利点と制限
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide has several advantages as a research tool in the field of neuroscience. It is a potent and selective antagonist of the dopamine D4 receptor, which allows for precise manipulation of dopamine-mediated signaling. This compound has also been extensively studied, and its effects have been well characterized in various animal models and human studies.
However, there are also some limitations to the use of this compound in lab experiments. For example, its effects may vary depending on the specific experimental conditions, such as the dose, route of administration, and timing of drug administration. This compound may also have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research on N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide and dopamine D4 receptor antagonism. One area of interest is the development of more selective and potent dopamine D4 receptor antagonists, which can improve the precision and efficacy of manipulation of dopamine-mediated signaling. Another area of interest is the investigation of the potential therapeutic effects of dopamine D4 receptor antagonists in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, there is also interest in exploring the role of dopamine D4 receptors in other physiological and behavioral processes, such as circadian rhythms and social behavior.
合成法
The synthesis of N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide involves the condensation of 1-methylcyclopropylamine and 3-hydroxyindan-1-one in the presence of a sulfonating agent, such as chlorosulfonic acid. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography and HPLC. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide has been widely used as a research tool in the field of neuroscience. It has been used to investigate the role of dopamine D4 receptors in various physiological and behavioral processes, such as cognition, emotion, and addiction. This compound has also been used to study the potential therapeutic effects of dopamine D4 receptor antagonists in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder.
特性
IUPAC Name |
N-(1-methylcyclopropyl)-3-oxo-1,2-dihydroindene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(6-7-13)14-18(16,17)10-4-2-9-3-5-12(15)11(9)8-10/h2,4,8,14H,3,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVZSWMUHDASCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NS(=O)(=O)C2=CC3=C(CCC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[(7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carbonyl)amino]-2-(2-methylpyrazol-3-yl)acetate](/img/structure/B7430094.png)
![1-[2-(5-Cyano-2,4-dioxopyrimidin-1-yl)ethyl]-3-(1-phenylpropyl)urea](/img/structure/B7430098.png)

![tert-butyl 3-[4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430125.png)
![3-Nitro-4-[3-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,3-dihydroindol-1-yl]benzamide](/img/structure/B7430131.png)
![tert-butyl (1R,2R)-2-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)cyclopropane-1-carboxylate](/img/structure/B7430135.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-[4-(4-methyl-2-oxo-1,3-oxazolidin-4-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B7430137.png)
![2-[[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]amino]-2-phenylacetamide](/img/structure/B7430152.png)
![4-[3-[[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]amino]phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B7430167.png)
![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)
![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)

![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)-[(3,4-difluorophenyl)methyl]amino]acetate](/img/structure/B7430192.png)
![1-[3-[3-(1H-imidazol-2-yl)phenyl]phenyl]sulfonyl-4-methylpiperazine](/img/structure/B7430197.png)
